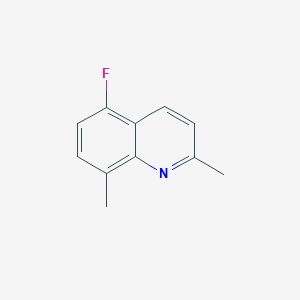

2-Bromo-4-(difluoromethoxy)pyridine

Overview

Description

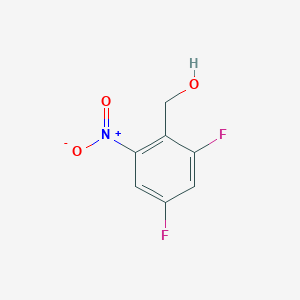

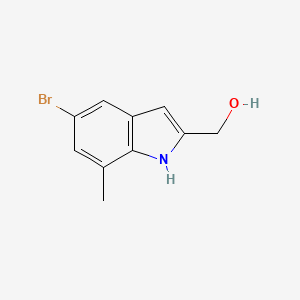

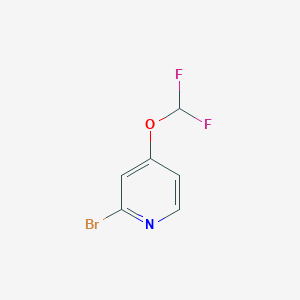

2-Bromo-4-(difluoromethoxy)pyridine is an important organic intermediate that is widely used in the synthesis of drugs and pesticides . It has a molecular weight of 224 and its IUPAC name is 2-bromo-4-(difluoromethoxy)pyridine .

Synthesis Analysis

The synthesis of 4-bromo-2-(difluoromethoxy)pyridine usually involves the following steps :

- Finally, the resulting 2-bromo-5-bromoethylpyridine reacts with difluoromethoxy to obtain the final product 4-bromo-2-(difluoromethoxy)pyridine .

Molecular Structure Analysis

The InChI code for 2-Bromo-4-(difluoromethoxy)pyridine is 1S/C6H4BrF2NO/c7-5-3-4 (1-2-10-5)11-6 (8)9/h1-3,6H . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-4-(difluoromethoxy)pyridine are not mentioned in the search results, it’s known that this compound can act as a catalyst, reducing agent, and reagent in redox reactions. It can also be used in substitution and tandem reactions in organic synthesis .

Physical And Chemical Properties Analysis

2-Bromo-4-(difluoromethoxy)pyridine is a liquid at room temperature . It has a density of 1.7±0.1 g/cm3 .

Scientific Research Applications

Pharmaceutical Chemistry

2-Bromo-4-(difluoromethoxy)pyridine: is utilized in the synthesis of complex molecules that serve as key structural motifs in active pharmaceutical ingredients. Its reactivity allows for the creation of compounds with potential therapeutic effects. For instance, it’s used in the development of anticancer agents and PDE4 inhibitors for treating conditions like atopic dermatitis .

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block. It’s particularly valuable in cross-coupling reactions, which are pivotal for constructing carbon-nitrogen bonds essential in creating a wide array of organic compounds. This includes the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors, which have significant implications in treating inflammatory diseases .

Material Science

The compound’s unique properties make it suitable for material science applications, particularly in the synthesis of novel materials with specific electronic properties. It can be used to create intermediates that lead to materials with desirable thermal and electrical conductivities .

Chemical Engineering

2-Bromo-4-(difluoromethoxy)pyridine: plays a role in chemical engineering by serving as an intermediate in the design of process flows and the development of synthetic routes for large-scale production. Its stability under various conditions makes it a reliable component in the engineering of chemical reactions .

Biochemistry

In biochemistry, this compound is used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules. Its incorporation into larger biochemical compounds can help elucidate the structure-activity relationships crucial for drug development .

Environmental Science

While not a direct application, the handling and storage of 2-Bromo-4-(difluoromethoxy)pyridine require careful consideration of environmental impact. Research into its degradation, environmental fate, and potential as a precursor for more environmentally benign substances is ongoing. This research is crucial for ensuring that its use in various fields does not adversely affect the environment .

Safety and Hazards

The compound is classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements associated with it are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Future Directions

While specific future directions for 2-Bromo-4-(difluoromethoxy)pyridine are not mentioned in the search results, it’s known that this compound is a valuable intermediate in the synthesis of drugs and pesticides . Therefore, research into more efficient synthesis methods and new applications of this compound could be valuable future directions.

properties

IUPAC Name |

2-bromo-4-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO/c7-5-3-4(1-2-10-5)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLCKEHRGDZTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(difluoromethoxy)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1447202.png)